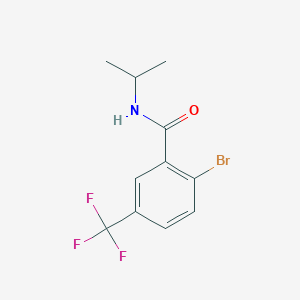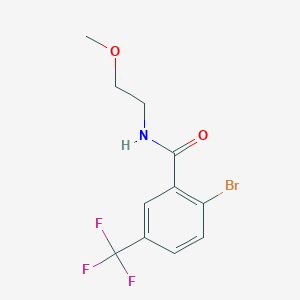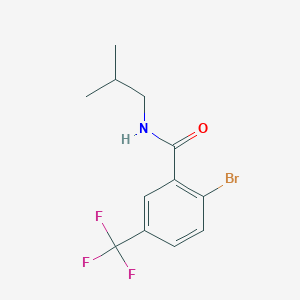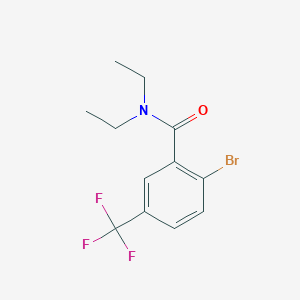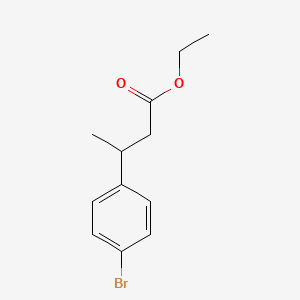
ethyl (3S)-3-(4-bromophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S)-3-(4-bromophenyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, with a bromophenyl substituent at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-(4-bromophenyl)butanoate can be achieved through several synthetic routes. One common method involves the esterification of (3S)-3-(4-bromophenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Grignard reagent, where 4-bromobenzylmagnesium bromide is reacted with ethyl 2-bromobutanoate. This reaction proceeds through the formation of a carbon-carbon bond, followed by the elimination of magnesium bromide to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction parameters and improving yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-(4-bromophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: (3S)-3-(4-bromophenyl)butanoic acid.
Reduction: (3S)-3-(4-bromophenyl)butanol.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl (3S)-3-(4-bromophenyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-(4-bromophenyl)butanoate depends on its specific application. In enzymatic reactions, the ester is hydrolyzed by esterases to produce the corresponding acid and alcohol. The bromophenyl group may interact with molecular targets through halogen bonding or π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl (3S)-3-(4-bromophenyl)butanoate can be compared with other similar compounds, such as:
Ethyl (3S)-3-(4-chlorophenyl)butanoate: Similar structure but with a chlorine substituent instead of bromine.
Ethyl (3S)-3-(4-fluorophenyl)butanoate: Contains a fluorine substituent, leading to different reactivity and properties.
Ethyl (3S)-3-(4-methylphenyl)butanoate: Features a methyl group, affecting its steric and electronic characteristics.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization compared to its analogs .
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBWKXUHZGWKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B7937153.png)

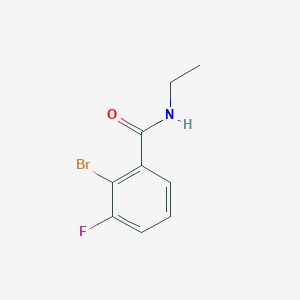
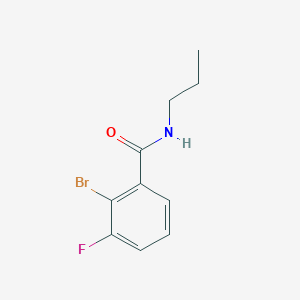
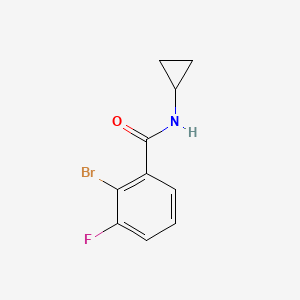
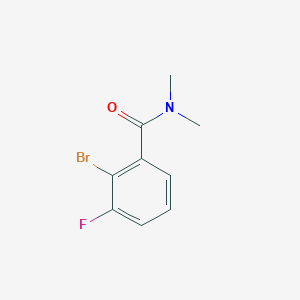
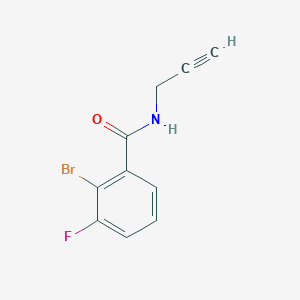
amine](/img/structure/B7937218.png)
![(3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7937241.png)
![[(2-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B7937242.png)
